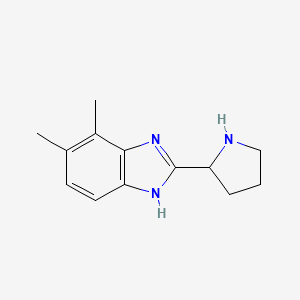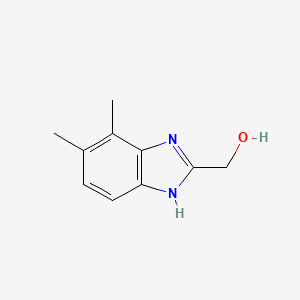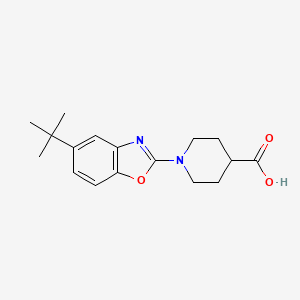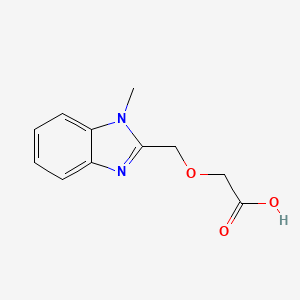![molecular formula C12H13NO5S B1326690 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid CAS No. 1119451-25-0](/img/structure/B1326690.png)
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features a sulfonyl group attached to the quinoline nucleus, further modified with a propanoic acid moiety. It has a molecular formula of C₁₂H₁₃NO₅S and a molecular weight of 283.30 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
It is related to cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
Cilostazol inhibits PDE3A, leading to an increase in cyclic AMP in platelets and blood vessels, resulting in inhibition of platelet aggregation and vasodilation .
Biochemical Pathways
This can result in various downstream effects, including inhibition of platelet aggregation and vasodilation .
Result of Action
Based on its relation to cilostazol, it may have antithrombotic and vasodilatory effects .
Biochemical Analysis
Biochemical Properties
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase III A (PDE3A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP, which in turn affects various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE3A by this compound can lead to vasodilation, antithrombotic, and cardiotonic effects . These effects are mediated through the increased levels of cyclic AMP, which activates protein kinase A and other downstream signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE3A . This enzyme inhibition leads to increased levels of cyclic AMP, which activates protein kinase A. Activated protein kinase A then phosphorylates various target proteins, leading to changes in gene expression and cellular function. Additionally, this compound may interact with other biomolecules, further modulating its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as vasodilation and antithrombotic properties . At higher doses, it may cause toxic or adverse effects, including potential cardiotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as PDE3A, influencing metabolic flux and metabolite levels . The compound’s metabolism and its effects on cellular metabolism are areas of active research, with potential implications for understanding its therapeutic and toxicological properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it exerts its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid can be achieved through a cascaded oxidative sulfonylation of N-propargylamine using DABCO·(SO₂)₂ (DABSO) in a radical pathway. This method involves the use of visible light-promoted synthesis, which includes a tandem radical cyclization and sulfonylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the methodologies described for similar compounds can potentially be adapted. These methods often involve incorporating a propanoic acid group at the appropriate step in the reaction sequence.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
Scientific Research Applications
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid: Another quinoline derivative with similar structural features.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A compound with a similar quinoline nucleus but different functional groups.
Uniqueness
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is unique due to its specific combination of a sulfonyl group and a propanoic acid moiety attached to the quinoline nucleus.
Properties
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGHEZQRAWDMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)



![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)
![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

